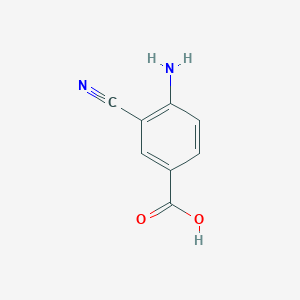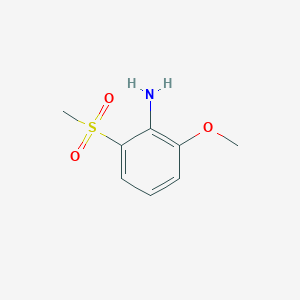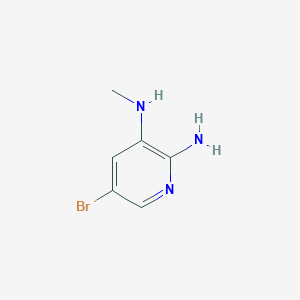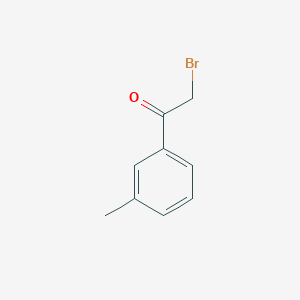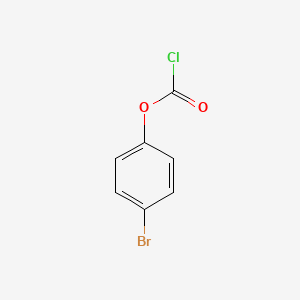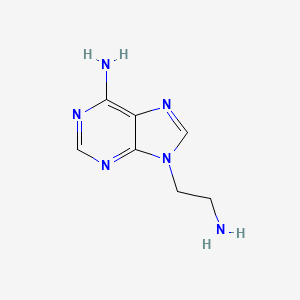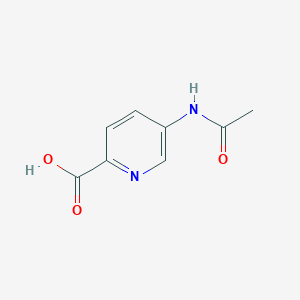![molecular formula C9H9BrN2O B1277576 7-溴-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮 CAS No. 219686-43-8](/img/structure/B1277576.png)
7-溴-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮
描述
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
- 7-溴-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮等二氮杂卓因其在特定位置发生溴代化的合成而闻名,为二氮杂卓化合物的区域选择性合成和结构研究提供了见解 (Gorringe 等人,1969 年)。
- 对各种二氮杂卓衍生物的合成及其分子和晶体结构的研究有助于理解化合物的化学性质,如涉及 7-溴-3-(4'-甲氧基苄叉)-5-苯基-1,2-二氢-3H-1,4-二氮杂卓-2-酮的研究 (Pavlovsky 等人,2007 年)。
化学性质和反应
- 对 7-溴-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮的研究包括它与其他化学物质的反应,例如它与亲核试剂的相互作用以及由此产生的取代或脱溴反应 (Gorringe 等人,1969 年)。
- 区域选择性合成的探索,考察某些化合物中的取代基如何影响反应方向,是二氮杂卓衍生物研究的一个关键领域 (Mamedov 等人,2020 年)。
潜在治疗应用
- 虽然重点不是药物使用和剂量,但值得注意的是,二氮杂卓衍生物的结构和合成研究对理解其潜在治疗应用具有重要意义,例如它们与中枢神经系统受体的相互作用 (Pavlovsky 等人,2007 年)。
作用机制
Target of Action
The primary targets of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .
Mode of Action
If it behaves similarly to other benzodiazepines, it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anti-anxiety, and muscle relaxant effects . .
Biochemical Pathways
If it acts on GABA receptors like other benzodiazepines, it could affect various neural pathways involved in mood regulation, anxiety, and sleep .
Pharmacokinetics
As a benzodiazepine derivative, it may have similar pharmacokinetic properties to other drugs in this class, which are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . .
Result of Action
If it acts similarly to other benzodiazepines, it may enhance the inhibitory effects of GABA in the central nervous system, leading to sedation, reduced anxiety, and muscle relaxation .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
生化分析
Biochemical Properties
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .
Cellular Effects
The effects of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory signaling of GABA, leading to reduced neuronal excitability. This compound also affects gene expression by upregulating genes associated with inhibitory neurotransmission and downregulating those involved in excitatory pathways . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the nervous system. Additionally, 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can inhibit or activate various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These changes can impact the overall efficacy and safety of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At low doses, it produces anxiolytic and sedative effects without significant adverse effects. At higher doses, it can cause motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, where a minimal effective dose produces the desired therapeutic effects, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The metabolic pathways also involve conjugation reactions, such as glucuronidation, which enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of the compound can influence its efficacy and safety, as well as its potential for accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is critical for its activity and function. It is primarily localized to the cell membrane, where it interacts with GABA receptors. It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its overall activity and function.
属性
IUPAC Name |
7-bromo-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIBVBVEVBLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441465 | |
| Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219686-43-8 | |
| Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
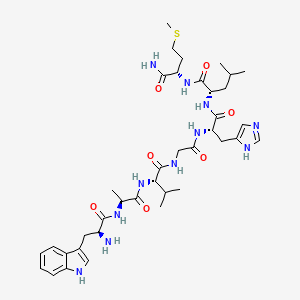
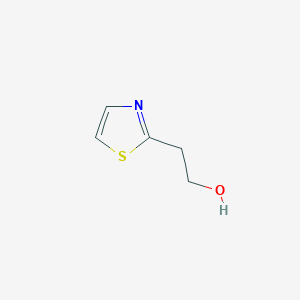
![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)
